6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

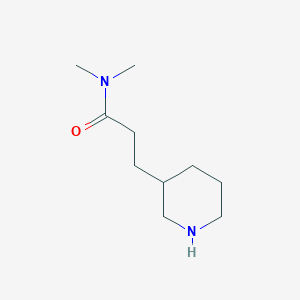

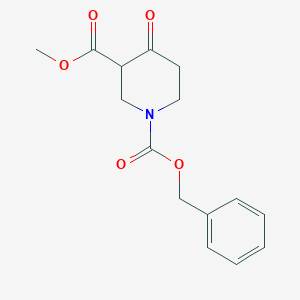

6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one is a chemical compound with the molecular formula C9H10N2O2 . It is a solid substance at room temperature .

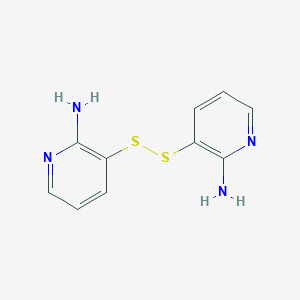

Molecular Structure Analysis

The molecular structure of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one is represented by the InChI code: 1S/C9H10N2O2.ClH/c1-2-11-7-4-3-6 (10)5-8 (7)13-9 (11)12;/h3-5H,2,10H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.科学的研究の応用

Synthesis of Derivatives

6-Amino-3-ethyl-1,3-benzoxazol-2(3H)-one is utilized in the synthesis of various chemical compounds. For instance, it's used in the synthesis of 1-(2-hydroxyphenyl)-2,4-imidazolidinedione derivatives, which are obtained through cyclic transformations of ethyl 2-oxo-3(2H)-benzoxazoleacetate derivatives (Milcent et al., 1996). Another example is its use in preparing 2(3H)-benzoxazolones directly from 2-aminophenols and phenyl chloroformate (Maleski et al., 1991).

Biological Activity Studies

This compound is also instrumental in studying biological activities. For instance, novel 1,3-benzoxazine and aminomethyl compounds derived from eugenol were synthesized and tested for biological activity using brine shrimp lethality tests (Rudyanto et al., 2014). Similarly, compounds synthesized from 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one were screened for antimicrobial activities, showing varying degrees of effectiveness against microorganisms (Bektaş et al., 2007).

Lipophilicity and Hydrophobic Studies

The lipophilicity and specific hydrophobic surface area of 1,3-benzoxazol-2(3H)-one derivatives have been studied using reversed-phase thin-layer chromatography, revealing significant insights into their chemical properties (Skibiński et al., 2011).

Synthesis of Heterocyclic Compounds

6-Amino-3-ethyl-1,3-benzoxazol-2(3H)-one is also used in the synthesis of various heterocyclic compounds. For example, its reaction with ethyl 3-ethoxy-2-cyanopropenoate leads to the formation of compounds useful in further chemical studies (Heleyová et al., 1997).

Electroluminescent Compound Synthesis

This compound plays a role in the synthesis of organic electroluminescent compounds, which are essential in the development of new display technologies (Shi Juan-ling, 2006).

Safety And Hazards

特性

IUPAC Name |

6-amino-3-ethyl-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-2-11-7-4-3-6(10)5-8(7)13-9(11)12/h3-5H,2,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQSRBYRLPRXNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)N)OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one](/img/structure/B174520.png)

![1-Bromo-3-phenylimidazo[1,5-a]pyridine](/img/structure/B174527.png)

![2-[[(2S)-3-Hydroxy-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid](/img/structure/B174541.png)